molecular formula C15H13N5O3S B4517099 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4517099
M. Wt: 343.4 g/mol
InChI Key: QHKJUBLUCKUWCT-UHFFFAOYSA-N
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Description

The compound 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a pyridazinone-thiadiazole hybrid with a complex heterocyclic scaffold. Pyridazinones are known for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The 3-methoxyphenyl substituent at the pyridazinone ring and the thiadiazole-ylidene acetamide moiety likely enhance its bioactivity by modulating electronic and steric properties.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S/c1-23-11-4-2-3-10(7-11)12-5-6-14(22)20(19-12)8-13(21)17-15-18-16-9-24-15/h2-7,9H,8H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKJUBLUCKUWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Thiadiazole Moiety: This can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Linking the Two Moieties: The final step involves the formation of the acetamide bridge, typically through a condensation reaction between the pyridazinone and thiadiazole intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the pyridazinone ring can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits potential as an inhibitor of phosphodiesterase 4 (PDE4) . PDE4 is crucial in regulating cyclic adenosine monophosphate (cAMP) levels, which are involved in various signaling pathways associated with inflammation and other physiological processes. Inhibition of PDE4 can lead to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multiple steps:

  • Preparation of Intermediates : Starting materials include pyridazine derivatives and thiadiazole precursors.
  • Reagents : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
  • Conditions : Controlled temperatures and specific solvents are used to optimize yield and purity.

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Introduction of additional oxygen-containing functional groups.
  • Reduction : Removal or reduction of double bonds.
  • Substitution : Replacement of one functional group with another.

Scientific Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : Investigated for its anti-inflammatory and potential anticancer properties.
  • Biochemical Probes : May serve as tools for studying biological processes due to its unique structure.
  • Material Science : Potential use in developing new materials or as catalysts in chemical processes.

Case Studies and Research Findings

  • PDE4 Inhibition Studies : Research has shown that the compound effectively inhibits PDE4 activity, leading to reduced inflammation in preclinical models .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the methoxyphenyl or thiadiazole groups can enhance biological activity .
  • Comparative Studies : Similar compounds have been evaluated, providing insights into the unique efficacy of this specific structure compared to others with similar motifs .

Mechanism of Action

The exact mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is not well understood. it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory or cancer pathways. The compound may inhibit the activity of these targets, leading to a reduction in disease symptoms.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound shares structural similarities with several pyridazinone and thiadiazole derivatives. Key analogs and their properties are summarized below:

Compound Name Key Structural Features Molecular Formula Melting Point (°C) Reference
2-[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide Fluorophenyl substituent at pyridazinone C₁₄H₁₀FN₅O₂S Not reported
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8a) Bromophenyl and methylthio-benzyl substituents C₂₃H₂₁BrN₄O₂S Not reported
2-{[3-(4-Methylphenyl)-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl]thio}acetamide (4.9) Triazinoquinazolinone core with methylphenyl group C₂₆H₂₀N₆O₂S 262–265
6-Methyl-3-(1-((3-phenyl-5-(thiophene-2-carbonyl)-1,3,4-thiadiazol-2(3H)-ylidene)ethyl)chromenone (11f) Thiophene-carbonyl-thiadiazole and chromenone fusion C₂₅H₁₆N₂O₃S₂ 240–242

Key Observations :

  • Substituent Effects : The 3-methoxyphenyl group in the target compound may enhance solubility and metabolic stability compared to fluorophenyl or bromophenyl analogs due to the methoxy group’s electron-donating nature .
  • Melting Points : Thiadiazole-containing compounds generally exhibit high melting points (>200°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .

Key Observations :

  • Low Yields in Thiadiazole Derivatives : Thiadiazole-ylidene acetamides often require multi-step syntheses with moderate yields (e.g., 10–46% for 8a and 8b) due to steric hindrance and side reactions .
  • Optimized Routes: The use of K₂CO₃ as a base and acetone as a solvent improves pyridazinone alkylation efficiency, as seen in the synthesis of 5-chloro-6-phenylpyridazinones .

Biological Activity

The compound 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule that incorporates a pyridazine and thiadiazole moiety. This structure suggests potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC21_{21}H20_{20}N4_{4}O3_{3}S
Molecular Weight396.47 g/mol
LogP4.0126
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The presence of the pyridazine and thiadiazole rings is crucial as they are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, pyridazinone derivatives have been reported to possess antibacterial and antifungal activities. The compound's thiadiazole component may also contribute to its effectiveness against microbial pathogens due to its ability to disrupt microbial cell function .

Anticancer Potential

The anticancer activity of related compounds has been noted in various studies. For instance, derivatives containing the thiadiazole moiety have shown cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the induction of apoptosis or cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluating the antibacterial properties of pyridazine derivatives found that certain compounds inhibited bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved interference with bacterial protein synthesis .
  • Cytotoxicity Assays :
    In vitro assays conducted on various cancer cell lines demonstrated that certain derivatives showed IC50 values in the low micromolar range, indicating potent cytotoxic effects. For example, a related compound exhibited an IC50 of 3.3 μM against MDA-MB-231 cells, suggesting that the target compound may have similar efficacy .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are optimal?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or substituted acrylates under acidic or basic conditions .
  • Step 2 : Introduction of the 3-methoxyphenyl group through nucleophilic substitution or Pd-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Step 3 : Acetamide-thiadiazole linkage via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .

Q. Key Reaction Conditions Table

StepReagents/CatalystsSolventTemperatureYield (%)Reference
1Hydrazine hydrate, HClEthanolReflux65–75
2Pd(PPh₃)₄, K₂CO₃DME/H₂O80°C50–60
3EDC, HOBt, DIPEADMFRT70–80

Q. How is the molecular structure of this compound characterized in academic research?

Methodological Answer: Structural elucidation employs:

  • X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR confirms proton environments and carbon connectivity. For example, the thiadiazole proton resonates at δ 8.2–8.5 ppm .
    • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyridazinone ring) .
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ at m/z 413.0821) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential dust/volatile byproducts .
  • First Aid : In case of exposure, rinse with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes .

Advanced Questions

Q. How can computational methods predict the binding affinity and selectivity of this compound toward biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. For example, the thiadiazole moiety may form hydrogen bonds with kinase ATP-binding pockets .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to optimize lead compounds .

Q. What experimental strategies are used to evaluate the compound’s biological activity, and how are contradictions in data resolved?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., kinase inhibition using ADP-Glo™) .
    • Cell Viability : MTT assay quantifies cytotoxicity in cancer cell lines (e.g., IC₅₀ < 10 µM suggests potency) .
  • Data Contradiction Resolution :
    • Replicate Studies : Perform triplicate experiments to confirm reproducibility.
    • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
    • Meta-Analysis : Compare results across studies while accounting for variables (e.g., cell line heterogeneity, assay conditions) .

Q. What advanced spectroscopic or chromatographic techniques address purity challenges in synthesized batches?

Methodological Answer:

  • HPLC-PDA/MS : Uses C18 columns (e.g., Agilent Zorbax) with gradient elution (ACN/H₂O + 0.1% TFA) to separate impurities. Purity >95% is required for biological testing .
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in complex mixtures, confirming regiochemistry of substituents .
  • Elemental Analysis : Validates stoichiometry (e.g., C% error < 0.3% from theoretical values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
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2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

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